Doxofylline
Overview
Description
Doxofylline, also known as doxophylline, is a phosphodiesterase inhibiting bronchodilator used in the treatment of chronic respiratory diseases such as asthma and COPD . It is a xanthine derivative, similar to theophylline .
Synthesis Analysis
The synthesis of Doxofylline involves the condensation of 7-(2.2-dioxane oxoethyl) theophylline and ethylene glycol in an N, N-dimethylformamide solvent under the catalysis of p-toluene sulfonic acid with carbonated alkali as a condensing agent . This method has advantages such as easy acquisition of raw materials, moderate reaction conditions, easy control of the reaction, easy operation, short production period, high yield (which reaches more than 90%), no toxic substance in the reaction process and easy commercial process realization .
Molecular Structure Analysis
The molecular formula of Doxofylline is C11H14N4O4 . It is a methylxanthine derivative with the presence of a dioxolane group in position 7 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Doxofylline include the condensation of 7-(2.2-dioxane oxoethyl) theophylline and ethylene glycol . The reaction occurs in an N, N-dimethylformamide solvent under the catalysis of p-toluene sulfonic acid with carbonated alkali as a condensing agent .
Physical And Chemical Properties Analysis
The molecular weight of Doxofylline is 266.257 g/mol . More detailed physical and chemical properties can be found in the Material Safety Data Sheet .
Scientific Research Applications
Analytical Approaches and Pharmacological Properties
Doxofylline, chemically known as 7-(1, 3 dioxolane-2-yl methyl) theophylline, differentiates from theophylline through the presence of a dioxolane group in position C-7. It's a new antibronchospastic drug introduced in therapy with properties similar to theophylline but without affecting gastric acid secretion. Analytical methods like UV-Spectrophotometry, HPLC, and LC-MS are reported for the quantitative determination of Doxofylline in pharmaceutical formulations. This indicates Doxofylline's safety and effectiveness due to the lack of side effects associated with theophylline (Gupta et al., 2011).
Role in Pediatric Asthma
Doxofylline has been evaluated as an add-on treatment in pediatric asthma grades 1–4, showing powerful bronchodilator and anti-inflammatory activity. This is particularly relevant for patients not responsive to first-line inhaled corticosteroids. Unlike theophylline, Doxofylline does not require blood testing, making it a convenient option for managing asthma symptoms when other medications are insufficient (Fierro et al., 2022).
Safety And Hazards
Doxofylline should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Doxofylline has shown similar efficacy to theophylline but with significantly fewer side effects in animal and human studies . It has a favourable efficacy profile accompanied by a high level of tolerability, at least in COPD patients . Therefore, it is expected to have a promising future in the treatment of chronic respiratory diseases such as asthma and COPD .
properties
IUPAC Name |
7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXIGFIVGWUZAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022968 | |
Record name | Doxofylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.9 [ug/mL] (The mean of the results at pH 7.4), Insoluble | |
Record name | SID49645880 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Doxofylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09273 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The main mechanism of action of doxofylline is unclear. One of the mechanisms of action of is thought to arise from the inhibition of phosphodiesterase activity thus increasing the levels of cAMP and promoting smooth muscle relaxation. The interaction of doxofylline with beta-2 adrenoceptors was demonstrated by a study using nonlinear chromatography, frontal analysis and molecular docking. Serine 169 and serine 173 residues in the receptor are thought to be critical binding sites for doxofylline where hydrogen bonds are formed. Via mediating the actions of beta-2 adrenoceptors, doxofylline induces blood vessel relaxation and airway smooth muscle relaxation. There is also evidence that doxofylline may exert anti-inflammatory actions by reducing the pleurisy induced by the inflammatory mediator platelet activating factor (PAF) according to a rat study. It is suggested that doxofylline may play an important role in attenuating leukocyte diapedesis, supported by mouse preclinical studies where doxofylline administration was associated with inhibited leukocyte migration across vascular endothelial cells in vivo and in vitro.Unlike theophylline, doxofylline does not inhibit tumor necrosis factor-induced interleukin (IL)-8 secretion in ASM cells. | |
Record name | Doxofylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09273 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Doxofylline | |
CAS RN |
69975-86-6 | |
Record name | Doxofylline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69975-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Doxofylline [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069975866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doxofylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09273 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DOXOFYLLINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759645 | |
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Record name | Doxofylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Doxofylline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DOXOFYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPM23GMO7Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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